Cas no 209252-16-4 (Fmoc-d-β-homophenylalanine)

Fmoc-d-β-homophenylalanine is a protected non-natural amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting group, ensuring selective deprotection under mild basic conditions. Its β-homo backbone extends the peptide chain by an additional methylene unit, enhancing conformational flexibility and stability in peptide design. The D-configuration offers utility in constructing enantiomerically pure peptides with tailored bioactivity. This compound is valued for its high purity, compatibility with standard SPPS protocols, and applicability in developing peptidomimetics and bioactive peptides. Proper handling under anhydrous conditions is recommended to preserve reactivity.
Fmoc-d-β-homophenylalanine structure
Fmoc-d-β-homophenylalanine structure
商品名:Fmoc-d-β-homophenylalanine
CAS番号:209252-16-4
MF:C25H23NO4
メガワット:401.45442
MDL:MFCD04117843
CID:66799
PubChem ID:7014919

Fmoc-d-β-homophenylalanine 化学的及び物理的性質

名前と識別子

    • Fmoc-D-beta-homophenylalanine
    • (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenylbutyric acid
    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
    • (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
    • (R)-3-(Fmoc-amino)-4-phenylbutyric acid
    • FMOC-(R)-3-AMINO-4-PHENYLPROPIONIC ACID
    • Fmoc-D-β-HomoPhe-OH
    • Fmoc-D-β-HoPhe-OH
    • A-homophenylalanine
    • A-Homophe-OH
    • AmbotzFAA6600
    • Fmoc-D-
    • Fmoc-D-ß-homophenylalanine
    • DTXSID60426702
    • MFCD04117843
    • AKOS015948793
    • F14120
    • Benzenebutanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaR)-
    • EN300-637474
    • AC-22088
    • CS-0038390
    • (r)-3-(fmoc-amino)-4-phenylbutanoic acid
    • (S)-3-(Fmoc-amino)-4-phenylbutyric acid
    • (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
    • SCHEMBL119383
    • DS-7826
    • Fmoc-D-beta-Homophe-OH
    • 209252-16-4
    • Fmoc-D-Phe-(C#CH2)OH
    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoicacid
    • Fmoc-D-beta-Homophe-OH, >=96%
    • Fmoc-d-β-homophenylalanine
    • (3R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-PHENYLBUTANOIC ACID
    • MDL: MFCD04117843
    • インチ: 1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
    • InChIKey: DQNUGHJJKNFCND-GOSISDBHSA-N
    • ほほえんだ: O=C(O)C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CC4=CC=CC=C4

計算された属性

  • せいみつぶんしりょう: 401.16300
  • どういたいしつりょう: 401.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 566
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

  • 密度みつど: 1.254
  • ふってん: 633.2°Cat760mmHg
  • フラッシュポイント: 336.8°C
  • 屈折率: 1.624
  • PSA: 75.63000
  • LogP: 5.00200

Fmoc-d-β-homophenylalanine セキュリティ情報

  • WGKドイツ:3
  • 福カードFコード:10-21
  • ちょぞうじょうけん:2-8°C

Fmoc-d-β-homophenylalanine 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Fmoc-d-β-homophenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0991412-5g
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
209252-16-4 95%
5g
$400 2024-08-02
Enamine
EN300-637474-0.25g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
209252-16-4 95%
0.25g
$53.0 2023-06-06
Chemenu
CM184665-10g
Fmoc-D-beta-homophenylalanine
209252-16-4 95%+
10g
$*** 2023-03-30
TRC
F604320-50mg
Fmoc-d-β-homophenylalanine
209252-16-4
50mg
$133.00 2023-05-18
Alichem
A019064225-10g
Fmoc-D-beta-homophenylalanine
209252-16-4 97%
10g
$570.32 2023-09-02
TRC
F604320-25mg
Fmoc-d-β-homophenylalanine
209252-16-4
25mg
$81.00 2023-05-18
Enamine
EN300-637474-1.0g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
209252-16-4 95%
1g
$142.0 2023-06-06
Enamine
EN300-637474-0.5g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
209252-16-4 95%
0.5g
$91.0 2023-06-06
Enamine
EN300-637474-2.5g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
209252-16-4 95%
2.5g
$277.0 2023-06-06
Enamine
EN300-637474-10.0g
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
209252-16-4 95%
10g
$608.0 2023-06-06

Fmoc-d-β-homophenylalanine 合成方法

Fmoc-d-β-homophenylalanine 関連文献

Fmoc-d-β-homophenylalanineに関する追加情報

Professional Introduction to Fmoc-d-β-homophenylalanine (CAS No. 209252-16-4)

Fmoc-d-β-homophenylalanine, with the chemical abstracts service number CAS No. 209252-16-4, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound belongs to the class of protected amino acids, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the solid-phase peptide synthesis (SPPS) methodology. The unique structure of Fmoc-d-β-homophenylalanine incorporates a β-homophenylalanine moiety, making it a valuable building block for constructing complex peptide sequences with precise stereochemical control.

The significance of Fmoc-d-β-homophenylalanine in modern synthetic chemistry cannot be overstated. Its application extends beyond basic peptide synthesis, finding relevance in the development of novel therapeutic agents and biomimetic materials. The β-homophenylalanine component introduces a non-natural amino acid into the peptide chain, which can influence the physicochemical properties and biological activity of the resulting peptide. This has led to its exploration in various research areas, including drug design and enzyme inhibition studies.

In recent years, significant advancements have been made in the utilization of Fmoc-d-β-homophenylalanine for the synthesis of bioactive peptides. One notable area of research involves its role in developing peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved pharmacological profiles. For instance, studies have demonstrated that incorporating β-homophenylalanine into peptide analogs can enhance their stability and bioavailability, making them more effective in therapeutic applications.

The Fmoc protection group on Fmoc-d-β-homophenylalanine is particularly advantageous for SPPS due to its stability under basic conditions and ease of removal upon acidic cleavage. This feature ensures high yields and purity during peptide elongation, minimizing side reactions and improving overall synthetic efficiency. Consequently, Fmoc-d-β-homophenylalanine has become a staple reagent in both academic and industrial laboratories engaged in peptide chemistry.

Recent research has also highlighted the potential of Fmoc-d-β-homophenylalanine in the development of targeted therapeutics. By leveraging its unique structural properties, researchers have been able to design peptides that exhibit specific binding interactions with biological targets. For example, peptides incorporating β-homophenylalanine have shown promise in targeting receptors overexpressed in cancer cells, leading to innovative approaches for tumor-specific therapy. These findings underscore the compound's versatility and its potential to contribute to next-generation pharmaceutical solutions.

The synthesis and application of Fmoc-d-β-homophenylalanine also align with broader trends in green chemistry and sustainable manufacturing practices. Efforts are underway to optimize synthetic routes that minimize waste and reduce environmental impact while maintaining high product quality. Such initiatives are crucial for ensuring that advancements in peptide chemistry are both scientifically impactful and environmentally responsible.

In conclusion, Fmoc-d-β-homophenylalanine (CAS No. 209252-16-4) represents a cornerstone compound in modern peptide synthesis and pharmaceutical research. Its unique structural features and functional attributes make it an indispensable tool for developing novel bioactive molecules. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.

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